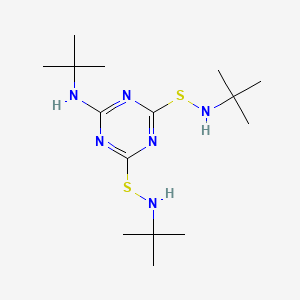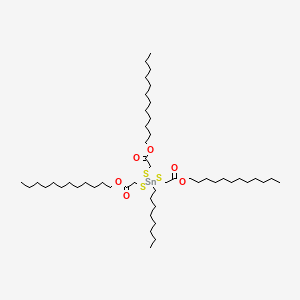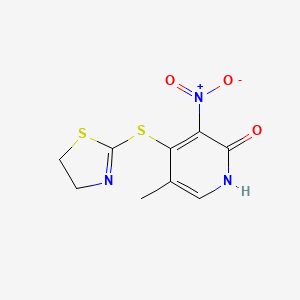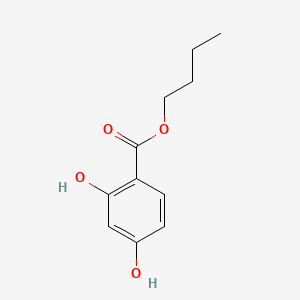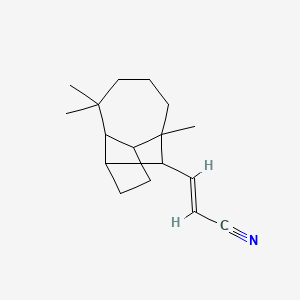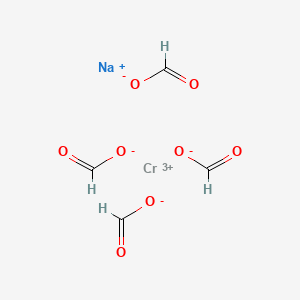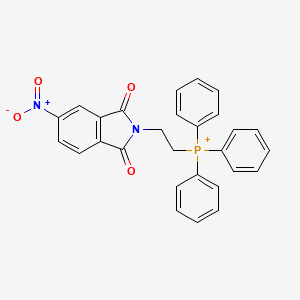
Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Azacyclotridécanone ; hexane-1,6-diamine ; acide nonanedioïque est un composé complexe souvent utilisé dans diverses applications industrielles et scientifiques. Ce composé est connu pour ses propriétés chimiques uniques et sa polyvalence dans différentes réactions. Il s'agit d'un polymère formé à partir de la 2-azacyclotridécanone, de l'hexane-1,6-diamine et de l'acide nonanedioïque .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-azacyclotridécanone implique la trimérisation du butadiène à l'aide d'un catalyseur de Ziegler-Natta pour produire du 1,5,9-cyclododécatriène, qui est ensuite hydrogéné en cyclododécane. Cette étape est suivie d'une série de réactions similaires à celles utilisées pour préparer la caprolactame à partir du cyclohexane . L'hexane-1,6-diamine et l'acide nonanedioïque sont ensuite polymérisés avec la 2-azacyclotridécanone pour former le composé final .
Méthodes de production industrielle
La production industrielle de ce composé implique généralement des procédés de polymérisation à grande échelle. Les conditions de réaction sont soigneusement contrôlées pour assurer le poids moléculaire et les propriétés souhaités du polymère. Ceci comprend le maintien de températures, de pressions et de concentrations de catalyseur spécifiques .
Analyse Des Réactions Chimiques
Types de réactions
La 2-Azacyclotridécanone ; hexane-1,6-diamine ; acide nonanedioïque subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium aluminium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient, mais impliquent souvent des températures et des pressions spécifiques pour optimiser les vitesses de réaction et les rendements .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools .
Applications De Recherche Scientifique
La 2-Azacyclotridécanone ; hexane-1,6-diamine ; acide nonanedioïque a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme monomère dans la synthèse de divers polymères et copolymères.
Biologie : Étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de sa biocompatibilité.
Médecine : En cours d'investigation pour son utilisation potentielle dans les implants médicaux et les prothèses.
Industrie : Utilisé dans la production de matériaux haute performance, tels que des fibres et des films.
Mécanisme d'action
Le mécanisme d'action de la 2-Azacyclotridécanone ; hexane-1,6-diamine ; acide nonanedioïque implique son interaction avec diverses cibles moléculaires et voies. Le composé exerce ses effets en formant des liaisons covalentes fortes avec d'autres molécules, conduisant à la formation de polymères stables. Ces polymères peuvent ensuite interagir avec des systèmes biologiques ou des matériaux industriels pour produire les effets souhaités .
Mécanisme D'action
The mechanism of action of azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by forming strong covalent bonds with other molecules, leading to the formation of stable polymers. These polymers can then interact with biological systems or industrial materials to produce the desired effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Caprolactame : Utilisé dans la production du nylon-6.
Cyclohexane : Un précurseur de la caprolactame.
Hexaméthylènediamine : Utilisée dans la production du nylon-6,6.
Acide adipique : Un autre précurseur du nylon-6,6.
Unicité
La 2-Azacyclotridécanone ; hexane-1,6-diamine ; acide nonanedioïque est unique en raison de sa combinaison spécifique de monomères, ce qui lui confère des propriétés distinctes par rapport à d'autres composés similaires. Sa capacité à former des polymères haute performance avec des propriétés mécaniques et chimiques uniques la rend précieuse dans diverses applications .
Propriétés
Numéro CAS |
153699-73-1 |
|---|---|
Formule moléculaire |
C27H55N3O5 |
Poids moléculaire |
501.7 g/mol |
Nom IUPAC |
azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid |
InChI |
InChI=1S/C12H23NO.C9H16O4.C6H16N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;10-8(11)6-4-2-1-3-5-7-9(12)13;7-5-3-1-2-4-6-8/h1-11H2,(H,13,14);1-7H2,(H,10,11)(H,12,13);1-8H2 |
Clé InChI |
OARULPLPTNMSNI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=O)NCCCCC1.C(CCCC(=O)O)CCCC(=O)O.C(CCCN)CCN |
Numéros CAS associés |
153699-73-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


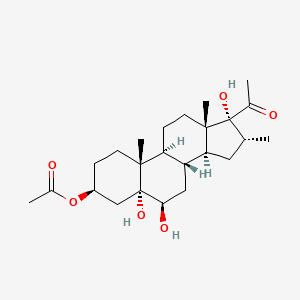

![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
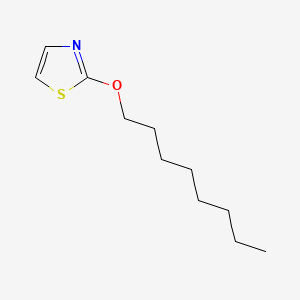
![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
